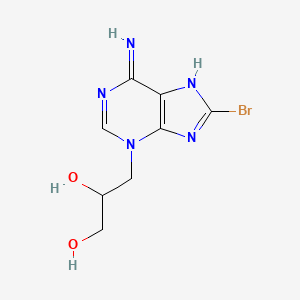

![molecular formula C30H52O3 B12325615 17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)

17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

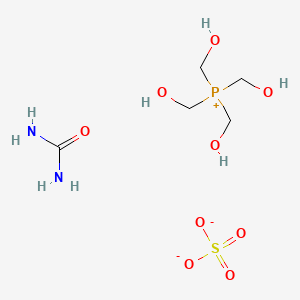

Cabraleadiol is a tetracyclic triterpenoid compound isolated from various plants, particularly those belonging to the Meliaceae family. It has the molecular formula C₃₀H₅₂O₃ and a molecular weight of 460.74 g/mol . Cabraleadiol exhibits a range of biological activities, including antimycobacterial and cytotoxic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cabraleadiol can be synthesized through chemical reactions involving South American neem diols. One common method involves reacting these diols with acetic anhydride to produce Cabraleadiol 3-acetate . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Cabraleadiol often involves extraction from natural sources, such as the arillus of Carapa guianensis and fruits and seeds of Cabralea canjerana . The extraction process includes solvent extraction, purification, and crystallization to isolate Cabraleadiol in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Cabraleadiol undergoes various chemical reactions, including:

Oxidation: Cabraleadiol can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Cabraleadiol.

Substitution: Cabraleadiol can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of Cabraleadiol, such as Cabraleadiol 3-acetate and other oxidized or reduced forms .

Wissenschaftliche Forschungsanwendungen

Cabraleadiol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Cabraleadiol is not fully understood, but it appears to activate toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines . Additionally, Cabraleadiol inhibits photosystem II (PS II) and induces the appearance of small G band, which is related to the decreased plastoquinone pool reduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cabraleadiol is structurally similar to other tetracyclic triterpenoids, including:

3-Epicabraleadiol: (CAS#19942-04-2)

Cabraleadiol 3-acetate: (CAS#35833-62-6)

Ocotillone: (CAS#22549-21-9)

20S,24R-Epoxydammar-12,25-diol-3-one: (CAS#25279-15-6)

Cabraleone: (CAS#35761-54-7)

20(S),24®-Ocotillol: (CAS#69926-31-4)

Pseudoginsenoside RT5: (CAS#98474-78-3)

Pseudoginsenoside F11: (CAS#69884-00-0)

Uniqueness

Cabraleadiol’s unique properties, such as its specific antimycobacterial activity and weak cytotoxicity to certain cancer cell lines, distinguish it from other similar compounds . Its ability to inhibit photosystem II and activate toll-like receptor 4 further highlights its distinct biological activities .

Eigenschaften

IUPAC Name |

17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)

![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)

![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)

![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)